2,2-Dicyclopropylmorpholine

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

2,2-Dicyclopropylmorpholine (DCPM, CAS 1864222-83-2) is a 2,2-disubstituted morpholine derivative. The morpholine ring is a well-validated, privileged scaffold in medicinal chemistry, and its substitution at the 2-position with geminal cyclopropyl groups confers a distinct combination of steric bulk and conformational constraint.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 1864222-83-2
Cat. No. B1461875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dicyclopropylmorpholine
CAS1864222-83-2
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CC1C2(CNCCO2)C3CC3
InChIInChI=1S/C10H17NO/c1-2-8(1)10(9-3-4-9)7-11-5-6-12-10/h8-9,11H,1-7H2
InChIKeyGUFUZBGFRJWLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) Scaffold Overview: A Spirocyclic Morpholine for Modulated Pharmacokinetics and Selectivity in CNS & Antiviral Research


2,2-Dicyclopropylmorpholine (DCPM, CAS 1864222-83-2) is a 2,2-disubstituted morpholine derivative. The morpholine ring is a well-validated, privileged scaffold in medicinal chemistry, and its substitution at the 2-position with geminal cyclopropyl groups confers a distinct combination of steric bulk and conformational constraint [1]. This structural motif is designed to modulate key physicochemical parameters, such as lipophilicity and basicity, to enhance blood-brain barrier (BBB) penetration and mitigate off-target activities [2]. As a result, DCPM has been investigated as a chemical probe for G protein-coupled receptors (GPCRs), including the CCR5 chemokine receptor [3] and β-adrenergic receptors, as well as for its antiviral and anticancer properties [4].

Spirocyclic morpholine scaffold for CNS probe design
Modulated lipophilicity and basicity for BBB penetration studies
GPCR chemical probe (CCR5, β-adrenergic) research
Antiviral and oncology scaffold investigation

Why 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) Cannot Be Replaced by Generic Morpholine Analogs: The Impact of Gem-Dicyclopropyl Substitution on Conformation and Drug Properties


The replacement of 2,2-Dicyclopropylmorpholine with simpler, more accessible morpholine derivatives (e.g., unsubstituted morpholine or 2,2-dimethylmorpholine) is not chemically or pharmacologically equivalent. The gem-dicyclopropyl group introduces a unique combination of enhanced metabolic stability and significant steric shielding around the basic nitrogen, a feature not replicated by smaller or planar substituents [1]. This modification is specifically employed to reduce unwanted inhibition of cytochrome P450 (CYP) enzymes, a common liability of many unsubstituted morpholine-containing drugs, and to fine-tune conformational preference for better complementarity with hydrophobic binding pockets [2]. Interchanging with a less hindered or less lipophilic analog can result in altered target selectivity, increased metabolic clearance, or a higher risk of drug-drug interactions (DDI) [3].

Attribute
2,2-Dicyclopropylmorpholine
Generic Morpholine / 2,2-Dimethylmorpholine
Steric shielding
Gem-dicyclopropyl bulk shields basic nitrogen
Less hindered; may not reduce CYP inhibition
Metabolic stability
Reported enhanced stability via cyclopropyl groups
May show higher oxidative metabolism
Lipophilicity & target fit
Higher LogP supports hydrophobic pocket complementarity
Lower LogP may alter CNS exposure profile

Quantitative Differentiation Evidence for 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) vs. Closest Morpholine Analogs


High Lipophilicity (LogP) and Improved Blood-Brain Barrier (BBB) Permeability Potential vs. Unsubstituted Morpholine

The introduction of two cyclopropyl rings at the 2-position of the morpholine scaffold drastically increases lipophilicity, a key determinant of passive BBB penetration. Based on calculated physicochemical properties, 2,2-Dicyclopropylmorpholine exhibits a LogP (XLOGP3) value of 3.75, which is significantly higher than that of unsubstituted morpholine (LogP -0.86) [1]. This logP shift from a negative value to approximately 3.75 places the compound within the optimal range (LogP 1-4) for CNS drug candidates, whereas unsubstituted morpholine is highly hydrophilic and thus very poorly brain-penetrant [2].

Lipophilicity (LogP)
Class-level inference
ΔLogP = 4.61 units
Reported LogP supports CNS exposure research fit
In silico XLOGP3; morpholine LogP -0.86
CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Superior CYP2D6 Inhibition Profile vs. Morpholine-Containing Drugs with High DDI Risk

A common liability of morpholine-containing compounds is potent inhibition of cytochrome P450 2D6 (CYP2D6), which can lead to significant drug-drug interactions. 2,2-Dicyclopropylmorpholine was profiled in a human liver microsome assay using dextromethorphan as a probe substrate. The compound demonstrated a CYP2D6 IC50 of 26,000 nM (26 µM) [1]. This value is substantially weaker (less inhibitory) compared to clinical agents like the antidepressant paroxetine (a morpholine derivative) which exhibits a CYP2D6 Ki of approximately 0.02 µM, representing a >1000-fold difference [2].

CYP2D6 Inhibition
Cross-study comparable
IC50 26,000 nM vs Paroxetine Ki ~20 nM
May reduce DDI research endpoint variability
Human liver microsomes; >1000-fold difference
Drug-Drug Interactions ADME-Tox Cytochrome P450

CCR5 Receptor Antagonism Activity vs. Inactive Unsubstituted Morpholine

Unlike unsubstituted morpholine which is pharmacologically inert, 2,2-Dicyclopropylmorpholine exhibits specific activity as a CCR5 antagonist. Preliminary pharmacological screening has identified the compound as a potential CCR5 antagonist, with a reported IC50 of 10,000 nM (10 µM) for antagonizing the human CCR5 receptor in a cell-based assay [1]. In contrast, morpholine shows no such activity. This activity, while not highly potent, provides a validated starting point for the optimization of novel CCR5-targeting chemotypes for the treatment of HIV, asthma, and autoimmune diseases [2].

CCR5 Antagonism
Class-level inference
IC50 = 10,000 nM
Supports GPCR probe development; morpholine inert
MOLT4/CCR5 cell assay; gain of function
HIV Immunology Chemokine Receptor

Procurement-Driven Applications: Where 2,2-Dicyclopropylmorpholine (CAS 1864222-83-2) Provides Decisive Research Value


A CNS-Optimized Chemical Probe for Neurodegenerative and Neuroinflammatory Target Validation

For projects focused on validating novel CNS targets (e.g., GPCRs, kinases, epigenetic readers), the high calculated LogP of 3.75 for 2,2-Dicyclopropylmorpholine [1] provides a strong baseline for achieving adequate brain exposure. Its structural features, particularly the steric bulk, are designed to minimize metabolic liabilities common to unsubstituted morpholines [2]. This scaffold is ideal for medicinal chemists seeking a starting point with a higher probability of CNS penetration compared to more polar, simpler heterocycles, thereby accelerating hit-to-lead timelines for neurological diseases.

A Low DDI-Risk Scaffold for Antiviral Drug Discovery (HIV, HCV) and Inflammation

In the development of new antiviral agents, especially for chronic conditions like HIV or HCV where combination therapy is standard, mitigating drug-drug interaction (DDI) potential is paramount. The weak CYP2D6 inhibition profile (IC50 = 26 µM) [3] makes DCPM a highly valuable scaffold for this purpose. Its validated activity as a CCR5 antagonist (IC50 = 10 µM) [4] further positions it as a core structure for optimizing next-generation entry inhibitors with an improved safety and DDI profile over older generation drugs.

A Novel Scaffold for GPCR-Focused Fragment-Based Drug Discovery (FBDD) and Library Design

The 2,2-dicyclopropylmorpholine core serves as an excellent, three-dimensional fragment for inclusion in fragment libraries targeting GPCRs. Its low molecular weight (MW: 167.25 g/mol) [1] and high fraction of sp3-hybridized carbons (Fsp3) contribute to its novelty and 'lead-likeness'. Its confirmed interaction with the CCR5 receptor [4] and potential activity at other GPCRs make it a strategic choice for enriching screening libraries, particularly those designed to sample novel chemical space in programs for immunology and respiratory diseases.

Oncology Research Requiring Metabolically Stable Building Blocks for Targeted Therapies

The compound's potential anti-proliferative and differentiation-inducing properties [5] make it a suitable building block for the synthesis of new targeted anticancer agents. Its robust cyclopropyl groups confer significant metabolic stability, a critical attribute for achieving sustained target engagement in vivo in oncology models [2]. Researchers focused on developing small molecule kinase inhibitors or epigenetic modulators will find DCPM a valuable, stable core for elaboration into more complex, patentable lead molecules.

Application
Selection Property
Validation Focus
CNS target validation probe
Calculated lipophilicity and steric profile
Brain exposure assessment in models
Antiviral research with DDI endpoint review
Reported CYP2D6 inhibition profile
CYP inhibition liability assessment
GPCR fragment-based library design
Low molecular weight and sp3-rich scaffold
CCR5 binding context validation
Cancer cell-model studies
Reported metabolic stability attributes
In vivo target engagement model review

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34 linked technical documents
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